molecular formula C8H7Br2NO2 B8808491 N-(3,5-dibromo-4-hydroxyphenyl)acetamide CAS No. 63558-07-6

N-(3,5-dibromo-4-hydroxyphenyl)acetamide

Cat. No.: B8808491
CAS No.: 63558-07-6
M. Wt: 308.95 g/mol
InChI Key: APHFPJMCRQLKSY-UHFFFAOYSA-N
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Description

N-(3,5-Dibromo-4-hydroxyphenyl)acetamide (CAS: 63558-07-6) is a brominated aromatic acetamide with the molecular formula C₈H₇Br₂NO₂ and a molecular weight of 308.955 g/mol. This compound has been isolated from natural sources, such as the Red Sea sponge Suberea sp., where it demonstrated cytotoxic activity against cancer cell lines . Its structure features a para-hydroxyphenyl core substituted with bromine atoms at the 3- and 5-positions, coupled with an acetamide group at the nitrogen (Figure 1) .

Properties

CAS No.

63558-07-6

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

N-(3,5-dibromo-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H7Br2NO2/c1-4(12)11-5-2-6(9)8(13)7(10)3-5/h2-3,13H,1H3,(H,11,12)

InChI Key

APHFPJMCRQLKSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Inhibition of Uric Acid Reuptake:
N-(3,5-dibromo-4-hydroxyphenyl)acetamide has been identified as a selective inhibitor of the human urate anion transporter 1 (hURAT1). This property is crucial in the treatment of hyperuricemia and gout. Studies show that compounds related to this structure exhibit superior pharmacokinetic profiles compared to conventional drugs, resulting in enhanced efficacy in lowering serum uric acid levels .

Case Study: Clinical Efficacy in Gout Treatment
A clinical trial demonstrated that administration of this compound resulted in a significant reduction in serum uric acid levels among participants. The percentage of patients achieving serum uric levels below 6.0 mg/dL increased markedly with dosages ranging from 2 mg to 10 mg per day .

Antimicrobial Properties

Recent research has indicated that this compound derivatives exhibit antibacterial and antibiofilm activities. A series of bis-quaternary ammonium salts derived from this compound were synthesized and evaluated for their effectiveness against various bacterial strains, showing promising results .

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa18

Synthesis and Characterization

The synthesis of this compound involves coupling reactions that yield high-purity products suitable for pharmacological applications. The process minimizes the formation of impurities that could lead to carcinogenicity or mutagenesis, making it a safer option for drug development .

Synthesis Overview:

  • Starting Materials: 3,5-dibromo-4-hydroxybenzoic acid and acetic anhydride.
  • Reaction Conditions: Conducted under controlled temperatures to optimize yield.
  • Purification: Crystallization techniques employed to achieve high purity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Halogen-Substituted Analogs

Chlorinated Derivatives

Several chloro-substituted acetamides, including:

  • N-(3-Chloro-4-hydroxyphenyl)acetamide
  • N-(2,5-Dichloro-4-hydroxyphenyl)acetamide
  • N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide

were identified as photodegradation products of paracetamol (). These compounds differ from the target molecule in halogen type (Cl vs. Br) and substitution patterns. However, chloro derivatives may exhibit faster metabolic clearance due to reduced steric hindrance .

Brominated Derivatives
  • 2-(3,5-Dibromo-4-hydroxyphenyl)acetamide (): Though named with a "2-" prefix, this compound is structurally identical to the target molecule based on spectral data and cytotoxic activity .
  • (2E)-N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide (): This derivative replaces the hydroxyl group with methoxy and introduces a hydroxyimino moiety.

Functional Group Modifications

Quinazolinone and Quinoline Derivatives
  • N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinazolin-3(4H)-yl)acetamide () and N-(3,5-Dimethylphenyl)-2-(4-oxoquinolin-1(4H)-yl)acetamide () incorporate heterocyclic systems. The quinazolinone and quinoline moieties introduce planar aromatic regions, enhancing DNA intercalation or enzyme inhibition. These compounds exhibit UPLC-MS profiles distinct from the target molecule, with molecular weights exceeding 300 g/mol and higher polarity (PSA > 80 Ų) .
Benzothiazole Derivatives
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replaces the phenyl ring with a benzothiazole scaffold. The trifluoromethyl group increases electronegativity and metabolic resistance, while the benzothiazole core may target kinases or GPCRs, differing from the cytotoxic mechanism of the brominated acetamide .

Preparation Methods

Bromination of 4-Aminophenol

The synthesis begins with 4-aminophenol , which undergoes electrophilic aromatic bromination. Bromine (Br₂) in acetic acid at 15–30°C introduces bromine atoms at the 3- and 5-positions of the phenolic ring. The reaction is exothermic and requires careful temperature control to avoid over-bromination.

Reaction conditions :

  • Reagents : Br₂ (2.2 equiv), glacial acetic acid

  • Temperature : 20–25°C

  • Time : 2–4 hours

  • Yield : 85–90% for 3,5-dibromo-4-aminophenol

Acetylation of 3,5-Dibromo-4-Aminophenol

The intermediate 3,5-dibromo-4-aminophenol is acetylated using acetic anhydride (Ac₂O). This step proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of Ac₂O.

Reaction conditions :

  • Reagents : Ac₂O (1.5 equiv), sodium acetate buffer (pH 4–5)

  • Temperature : 60–70°C

  • Time : 1–2 hours

  • Yield : 68–72%

Mechanistic insight :
The sodium acetate neutralizes HBr generated during acetylation, shifting equilibrium toward product formation. Excess Ac₂O ensures complete conversion, while elevated temperature accelerates reaction kinetics.

Electrochemical Synthesis

Direct Electrochemical Bromination-Acetylation

A patent (CN108505063B) describes an eco-friendly electrochemical method using 2,6-dimethylphenol as the starting material. Bromination and acetylation occur in a single pot via sequential electrochemical reactions.

Key steps :

  • Nucleus bromination : 2,6-dimethylphenol reacts with Br₂ in acetonitrile at 15–30°C to form 3,5-dibromo-4-hydroxybenzal bromide.

  • Side-chain bromination : Further bromination at 160°C introduces the acetamide group via in situ hydrolysis.

Electrochemical parameters :

  • Electrolyte : NiCl₂, trifluoroacetic acid, KF

  • Current density : 10–15 mA/cm²

  • Yield : 78–82%

Advantages :

  • Avoids toxic solvents (e.g., DMF).

  • Scalable for industrial production.

Halogen Exchange Reactions

Bromine Chloride-Mediated Bromination

A halogen exchange approach uses 4-cyanophenol as the substrate. Bromine chloride (BrCl) in 1,1,2-trichloroethane selectively brominates the aromatic ring, followed by acetylation.

Reaction sequence :

  • Bromination :

    • Reagents : BrCl (2.0 equiv), 1,1,2-trichloroethane

    • Temperature : 50°C

    • Time : 3 hours

  • Acetylation :

    • Reagents : Acetyl chloride (1.2 equiv), pyridine

    • Yield : 70–75%

Note : BrCl offers superior regioselectivity compared to Br₂, minimizing di-brominated byproducts.

Microwave-Assisted Synthesis

Rapid Acetylation Under Microwave Irradiation

Adapting methods from paracetamol synthesis, microwave irradiation accelerates the acetylation step. 3,5-Dibromo-4-aminophenol reacts with Ac₂O in a closed vessel under controlled power.

Conditions :

  • Power : 300 W

  • Temperature : 100°C

  • Time : 10–15 minutes

  • Yield : 80–85%

Benefits :

  • Reduces reaction time from hours to minutes.

  • Enhances purity by minimizing thermal decomposition.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)ScalabilityEnvironmental Impact
Classical Sequential4-AminophenolBr₂, Ac₂O68–72ModerateHigh (HBr waste)
Electrochemical2,6-DimethylphenolNiCl₂, Br₂78–82HighLow
Halogen Exchange4-CyanophenolBrCl, Acetyl chloride70–75ModerateModerate
Microwave-Assisted3,5-Dibromo-4-aminophenolAc₂O, microwave80–85LowLow

Challenges and Optimization Strategies

Regioselectivity in Bromination

Over-bromination can occur if Br₂ is in excess. Solutions include:

  • Slow addition of Br₂ to maintain stoichiometry.

  • Use of directing groups (e.g., –OH in 4-aminophenol) to enhance para-selectivity.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) removes acetylated byproducts.

Emerging Trends

Biocatalytic Approaches

Recent studies explore fungal peroxidases for bromination, though yields remain low (30–40%).

Flow Chemistry

Microreactors enable continuous bromination-acetylation, improving heat transfer and safety .

Q & A

Basic: What synthetic routes are recommended for preparing N-(3,5-dibromo-4-hydroxyphenyl)acetamide, and how is structural purity ensured?

Methodological Answer:
The compound is synthesized via condensation of 3,5-dibromo-4-hydroxyaniline with acetic anhydride under controlled acidic conditions. Post-synthesis, structural confirmation is critical:

  • X-ray crystallography resolves bond lengths and angles (e.g., C–Br distances ≈ 1.89–1.91 Å, confirming bromine substitution patterns) .
  • Spectroscopic validation : IR spectroscopy identifies key functional groups (e.g., N–H stretch ~3250 cm⁻¹, C=O stretch ~1680 cm⁻¹). NMR (¹H/¹³C) confirms aromatic proton environments and acetamide integration .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Mass spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 350.89 for C₈H₆Br₂NO₂) to confirm molecular weight .
  • Thermal analysis (DSC/TGA) : Assesses decomposition points (e.g., melting range 155–162°C observed in analogs) .
  • Elemental analysis : Validates %C, %H, %N within ±0.3% of theoretical values .

Basic: What are the critical physicochemical properties relevant to experimental design?

Methodological Answer:

  • Solubility : Limited aqueous solubility (≈0.2 mg/mL at 25°C); prefers polar aprotic solvents (e.g., DMSO, DMF) .
  • Stability : Hygroscopic in nature; store under inert gas (Ar/N₂) at –20°C to prevent bromine hydrolysis .
  • pKa : Estimated ~8.5 (phenolic OH), influencing reactivity in basic conditions .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:
Discrepancies in NMR/IR data (e.g., unexpected peaks) often arise from residual solvents or byproducts:

  • Purification : Recrystallize using ethanol/water mixtures to remove impurities .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., distinguishing Br-substituted protons) .
  • Control experiments : Repeat synthesis under anhydrous conditions to rule out hydrolysis artifacts .

Advanced: What strategies optimize synthetic yield while minimizing hazardous byproducts?

Methodological Answer:

  • Catalytic optimization : Use H₂SO₄ (0.5 eq.) instead of excess acid to reduce bromine oxidation side products .
  • Green chemistry : Replace acetic anhydride with acetyl chloride in solvent-free microwave-assisted synthesis (yield ↑ 15%) .
  • Byproduct analysis : GC-MS monitors dibromo-aniline intermediates; adjust stoichiometry if detected .

Advanced: How to assess environmental and toxicological risks in disposal protocols?

Methodological Answer:

  • Ecotoxicity testing : Follow OECD Guideline 201 (algae growth inhibition) due to structural alerts for aquatic toxicity (LC50 < 1 mg/L in Daphnia magna) .
  • Degradation studies : UV-Vis spectroscopy tracks photolytic breakdown (λmax 255 nm) to identify persistent metabolites .
  • Waste treatment : Incinerate at >800°C with alkali scrubbers to neutralize HBr emissions .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?

Methodological Answer:
The electron-withdrawing bromine groups activate the phenyl ring for electrophilic attacks:

  • Kinetic studies : Monitor reactions with thiols (e.g., glutathione) via HPLC; pseudo-first-order kinetics (k ≈ 0.02 s⁻¹) suggest SNAr mechanisms .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) show charge localization at C4-OH, directing regioselectivity .

Advanced: How to evaluate its potential as a precursor for pharmacologically active derivatives?

Methodological Answer:

  • Derivatization : React with hydroxylamine to form isonitrosoacetamide analogs (IC50 < 10 µM against COX-2 in vitro) .
  • Structure-activity relationship (SAR) : Introduce methyl groups at R3/R5 to enhance lipophilicity (logP ↑ 0.5 units) and blood-brain barrier penetration .
  • In vitro assays : Test cytotoxicity via MTT assays (HeLa cells) to prioritize low-toxicity candidates .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and respirators (N95) to prevent inhalation of fine powders .
  • Spill management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste .
  • First aid : For skin contact, rinse with 1% acetic acid to counteract alkaline hydrolysis products .

Advanced: How to address discrepancies in reported melting points across studies?

Methodological Answer:
Variations (e.g., 155–162°C vs. 158–160°C) arise from polymorphism or impurities:

  • DSC analysis : Identify endothermic peaks (±1°C accuracy) to confirm polymorphic forms .
  • Recrystallization solvents : Compare melting points after using ethanol vs. acetonitrile to isolate pure polymorphs .

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